molecular formula C9H8F3N B2493470 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline CAS No. 1089296-90-1

4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline

Cat. No. B2493470
CAS RN: 1089296-90-1
M. Wt: 187.165
InChI Key: DFEXHTPAGGFPLU-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline involves multiple steps, often starting from nitrobenzaldehydes or anilines substituted with different groups to introduce the trifluoropropenyl group. A key step in the synthesis of (3,3,3-trifluoropropyl)anilines from corresponding nitrobenzaldehydes involves the transformation of the carboxylic group into the trifluoromethyl group using SF4, indicating a complex and specialized synthetic route for such compounds (Trofymchuk et al., 2015).

Molecular Structure Analysis

Spectroscopic investigations, including Fourier transform infrared (FT-IR) and Raman spectra, alongside density functional theory (DFT) methods, provide insights into the vibrational, structural, and thermodynamic characteristics of trifluoromethyl anilines. These studies reveal the influence of substituent groups on the benzene ring, affecting the molecule's electronic properties and stability. The total dipole moment and hyperpolarizability calculations suggest potential nonlinear optical (NLO) applications for these compounds (Saravanan et al., 2014).

Chemical Reactions and Properties

Trifluoromethoxy-substituted anilines demonstrate reactivity that allows for site-selective metalation and functionalization, depending on the protective group employed. This reactivity facilitates the introduction of various functional groups and elaboration into more complex molecules, highlighting the versatile chemistry of these compounds (Leroux et al., 2003).

Physical Properties Analysis

The physical properties of derivatives similar to this compound, such as liquid crystalline behavior and phase transitions, can be influenced by the nature of substituents on the benzene ring. For instance, derivatives with trifluoromethyl or trifluoromethoxy groups exhibit stable smectic and nematic phases, indicative of their potential in material science applications (Miyajima et al., 1995).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards electrophiles and nucleophiles, are pivotal in their applications in synthesis and material science. The introduction of trifluoromethyl groups into anilines enhances their reactivity, allowing for further functionalization and the development of novel compounds with designed properties for specific applications (Leroux et al., 2003).

Scientific Research Applications

Synthesis of Fluorinated Compounds

4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline is used in the synthesis of various fluorinated compounds. For instance, it participates in the Hiyama cross-coupling reaction to create 2-aryl-3-trifluoromethylquinolines, a class of fluorinated compounds with potential applications in materials science and pharmaceuticals (Omote et al., 2013). Additionally, it serves as a precursor in the synthesis of β-trifluoromethylstyrene derivatives through cross-coupling reactions (Omote et al., 2012).

Development of Fluorescent Molecules

This compound is also vital in developing new fluorescent molecules. By substituting it with different groups, researchers have enhanced the fluorescence quantum yields of aniline-based fluorophores. For example, 5-CN-2-TFPE-aniline showed excellent fluorescence properties in aqueous solutions (Ogawa et al., 2019).

Use in Liquid Crystal Technology

In the field of liquid crystal technology, derivatives of this compound, such as 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups, have been synthesized. These derivatives exhibit stable smectic and nematic phases, indicating their potential use in liquid crystal displays (Miyajima et al., 1995).

Exploration in Organic Electronics

Research into the electronic properties of this compound derivatives, such as their polarization, excited states, and thermal and electrical conductivity, is ongoing. These studies are crucial for their application in organic electronics, particularly in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells (Shahab et al., 2017).

Application in Medicinal Chemistry

In medicinal chemistry, the 3,3,3-trifluoroprop-1-enyl group, derived from this compound, shows promise. A review discusses the synthesis of new fluorination reagents and their application in drug development, highlighting the potential of this group in creating more effective pharmaceutical compounds (Ikeda, 2019).

Mechanism of Action

Target of Action

The primary target of 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline is tubulin proteins in plants and protists . Dinitroanilines, a group of compounds that includes this compound, are known to be microtubule inhibitors . They have been used as pre-emergence herbicides for weed control for decades .

Mode of Action

The compound interacts with its targets, the tubulin proteins, by inhibiting their function . This results in changes in the normal functioning of the cells, affecting their growth and division

Biochemical Pathways

The affected biochemical pathways primarily involve the assembly and disassembly of microtubules, which are crucial for cell division and growth . By inhibiting tubulin proteins, this compound disrupts these pathways, leading to downstream effects such as inhibited growth and proliferation of cells .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability and can easily cross biological membranes

Result of Action

The primary result of the action of this compound is the inhibition of cell growth and division due to its interaction with tubulin proteins . This makes it effective as a herbicide, controlling the growth of weeds . Additionally, the compound has been found to emit strong fluorescence, suggesting potential applications in bio-imaging .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide may be affected by the specific characteristics of the soil and the presence of other chemicals . Additionally, the compound’s fluorescence properties could potentially be influenced by the pH and temperature of its environment

properties

IUPAC Name

4-[(E)-3,3,3-trifluoroprop-1-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-6H,13H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEXHTPAGGFPLU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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